CP-809101

Catalog No.
S801338
CAS No.
479683-64-2
M.F
C15H17ClN4O
M. Wt
304.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-809101

CAS Number

479683-64-2

Product Name

CP-809101

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

InChI

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2

InChI Key

PCWGGOVOEWHPMG-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl

Mechanism of Action:

  • CP-809101 acts as a potent and selective agonist for the serotonin 5-HT2C receptor. Agonists are molecules that mimic the effects of natural substances like serotonin by binding to specific receptors .
  • This specific receptor subtype, 5-HT2C, is involved in various physiological processes, including regulating mood, cognition, and neuroendocrine function .

Research Applications:

  • Due to its interaction with the 5-HT2C receptor, CP-809101 has been explored in animal models of several conditions, including:
    • Antipsychotic activity: Studies showed promising results for CP-809101 in reducing behaviors similar to those observed in psychosis .
    • Nicotine dependence: Research suggests CP-809101 may help reduce nicotine dependence in rats .
    • Obesity: Studies explored the potential role of CP-809101 in regulating appetite and body weight .
    • Cognitive function: Some research suggests CP-809101 may improve cognitive function in animal models .

Limitations and Future Directions:

  • Despite promising preclinical results, further research is needed to determine the safety and efficacy of CP-809101 in humans.
  • Studies have shown genotoxicity, which means it may damage genetic material, limiting its potential for therapeutic use .
  • However, CP-809101 remains a valuable tool for researchers investigating the role of the 5-HT2C receptor in various physiological processes.
  • CP-809101 is a small molecule that acts as a potent and selective agonist for the serotonin 5-HT2C receptor [].
  • It was developed by Pfizer during their research into novel therapeutics for central nervous system disorders [].
  • Early studies showed promise in animal models for conditions like obesity and psychosis [].

Molecular Structure Analysis

  • CP-809101 has a complex molecular structure with core features including a substituted indole ring and a chlorophenyl group [].
  • The specific arrangement of these groups is believed to be crucial for its interaction with the 5-HT2C receptor [].
  • In-depth analysis of the structure-activity relationship (SAR) for CP-809101 is not publicly available, but scientific literature suggests further exploration of related compounds might be beneficial [].

Chemical Reactions Analysis

  • Detailed information on the synthesis of CP-809101 is not readily available due to potential commercial confidentiality.
  • Scientific publications typically focus on the biological effects rather than the synthetic route [].
  • As a research compound, its decomposition pathways and other relevant reactions haven't been extensively studied in the public domain.

Physical And Chemical Properties Analysis

  • Specific data on physical and chemical properties like melting point, boiling point, and solubility are not readily available for CP-809101.
  • Given its intended use as a therapeutic agent, such information might be proprietary or not a primary focus in published research.
  • CP-809101 works by mimicking the effects of serotonin at the 5-HT2C receptor [].
  • This receptor plays a role in various physiological processes, including mood regulation, appetite control, and cognition [].
  • Activation of the 5-HT2C receptor by CP-809101 was hypothesized to be beneficial in conditions where these processes are disrupted [].
  • Unfortunately, promising pre-clinical results for CP-809101 were overshadowed by the discovery of genotoxicity, meaning it has the potential to damage DNA [].
  • This significantly limits its therapeutic potential due to the risk of causing cancer or other genetic mutations [].
  • Further research on CP-809101 is likely restricted to scientific investigations due to safety concerns.
Typical for organic compounds containing amine and ether functionalities. Notably, it can participate in oxidation reactions, where it may be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The compound also exhibits reactivity characteristic of amines, allowing for possible derivatization through acylation or alkylation reactions to modify its pharmacological properties .

As a selective 5-HT2C receptor agonist, CP-809101 demonstrates significant biological activity. In animal models, it has been shown to produce effects similar to atypical antipsychotic drugs, including inhibition of conditioned avoidance responding and reversal of hyperactivity induced by phencyclidine and d-amphetamine. The effective doses (ED50) for these activities are reported to be around 2.4 to 4.8 mg/kg . Importantly, CP-809101 has shown efficacy without inducing catalepsy at higher doses, suggesting a favorable side effect profile compared to traditional antipsychotics .

The synthesis of CP-809101 involves several steps that include the formation of the cyclopropylmethylamine structure. Initial high-throughput screening identified tranylcypromine as a lead compound, which was then modified through rational drug design principles. Key synthetic methods employed include:

  • Williamson Ether Synthesis: This method is used to create ether derivatives from alcohols and alkyl halides.
  • Chiral Preparative High-Performance Liquid Chromatography: This technique is utilized for the separation of enantiomers during synthesis.
  • Mitsunobu Reaction: This reaction facilitates the formation of ethers from alcohols and other nucleophiles under acidic conditions .

Interaction studies involving CP-809101 have primarily focused on its pharmacological profile concerning other neurotransmitter systems. It has been shown to interact with various serotonin receptors, particularly demonstrating selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors. The compound's ability to antagonize hyperactivity induced by other stimulants suggests that it may modulate dopaminergic pathways indirectly .

Several compounds share structural similarities or pharmacological profiles with CP-809101. Notable examples include:

Compound NameStructureSelectivityNotes
m-ChlorophenylpiperazinemCPPModerate 5-HT2C AgonistUsed as a research tool in psychopharmacology
MK-212MK212Selective 5-HT2C AgonistDeveloped for potential antidepressant properties
WAY-163909WAY163909Highly Selective 5-HT2C AgonistExhibits antipsychotic-like activity in preclinical studies

Uniqueness of CP-809101: CP-809101 stands out due to its high selectivity (600-fold) for the 5-HT2C receptor compared to the 5-HT2B receptor, along with its unique structural features that enhance its agonistic potency at low concentrations (EC50 = 0.11 nM) . Its potential applications in both obesity and psychosis treatment further differentiate it from similar compounds that may not exhibit such dual efficacy.

CP-809101 is a synthetic organic compound belonging to the pyrazine class of heterocyclic compounds [1]. The chemical exists in two primary forms: the free base and the hydrochloride salt. The free base form possesses the molecular formula C₁₅H₁₇ClN₄O with a molecular weight of 304.77 grams per mole [2] [3]. The hydrochloride salt form, which is more commonly utilized in research applications, has the molecular formula C₁₅H₁₈Cl₂N₄O and a molecular weight of 341.24 grams per mole [1] [4].

The International Union of Pure and Applied Chemistry name for CP-809101 is 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine [5] [6]. The compound's Chemical Abstracts Service registry numbers are 479683-64-2 for the free base and 1215721-40-6 for the hydrochloride salt [4] [7]. The PubChem compound identifier for the hydrochloride form is 56972220 [1] [3].

The structural framework of CP-809101 consists of a central pyrazine ring system substituted at position 2 with a 3-chlorobenzyloxy group and at position 6 with a piperazinyl moiety [8] [7]. The pyrazine core provides the fundamental nitrogen-containing heterocyclic backbone, while the chlorinated benzyl ether substituent contributes to the compound's lipophilicity and binding characteristics [1] [5]. The piperazine ring system introduces additional conformational flexibility and hydrogen bonding capabilities through its secondary amine functionality [3] [8].

Table 1: Molecular Structure Data for CP-809101

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₅H₁₇ClN₄OC₁₅H₁₈Cl₂N₄O
Molecular Weight304.77 g/mol341.24 g/mol
CAS Number479683-64-21215721-40-6
InChI KeyPCWGGOVOEWHMG-UHFFFAOYSA-NNMUNRTCTDLORDR-UHFFFAOYSA-N

The canonical simplified molecular input line entry system representation for the hydrochloride salt is ClC1=CC(COC2=NC(N3CCNCC3)=CN=C2)=CC=C1.Cl, which illustrates the connectivity between the chlorophenyl, methoxy bridge, pyrazine core, and piperazine substituent [1] [5] [6].

Physical and Chemical Characteristics

CP-809101 hydrochloride exhibits characteristic physical properties that influence its handling, storage, and analytical identification [9] [10]. The compound appears as a solid powder with a white to beige coloration under standard laboratory conditions [8] [11]. The material demonstrates good thermal stability when stored appropriately, with recommended storage temperatures of -20°C under desiccated conditions [1] [5] [9].

The predicted boiling point for CP-809101 is 486.6±45.0°C, though experimental verification of this value has not been documented in the literature [8] [11]. The melting point remains undetermined in current safety data sheets and technical specifications [9] [10]. The compound's predicted density is 1.265±0.06 grams per cubic centimeter, calculated using computational chemistry methods [8] [11].

The acid dissociation constant (pKa) for CP-809101 is predicted to be 8.24±0.10, indicating that the compound behaves as a weak base under physiological conditions [8] [11]. This basicity primarily arises from the piperazine nitrogen atoms, which can accept protons in aqueous solution [3] [8].

Solubility characteristics represent critical parameters for both analytical work and potential applications [1] [5]. CP-809101 hydrochloride demonstrates moderate water solubility with a maximum concentration of 20 millimolar or 6.82 milligrams per milliliter [1] [3]. The compound shows significantly enhanced solubility in dimethyl sulfoxide, achieving concentrations up to 100 millimolar or 34.12 milligrams per milliliter [1] [5]. This differential solubility profile reflects the compound's amphiphilic nature, with both hydrophilic and lipophilic structural components [3] [8].

Table 2: Physical and Chemical Characteristics of CP-809101

ParameterValueMethod
Physical StateSolid powderVisual observation
ColorWhite to beigeVisual observation
Boiling Point486.6±45.0°CComputational prediction
Density1.265±0.06 g/cm³Computational prediction
pKa8.24±0.10Computational prediction
Water Solubility20 mM (6.82 mg/mL)Experimental
DMSO Solubility100 mM (34.12 mg/mL)Experimental

The compound's stability under various environmental conditions has been evaluated for research applications [9] [10]. CP-809101 hydrochloride remains stable when stored in sealed containers away from moisture and light [4] [5]. The material is not classified as flammable or combustible under standard testing conditions [9] [10].

Structural Relationship to Other Phenylcyclopropylmethylamines

CP-809101 exhibits significant structural divergence from the classical phenylcyclopropylmethylamine scaffold while sharing certain fundamental architectural elements [12] [13]. The phenylcyclopropylmethylamine framework represents a privileged scaffold in central nervous system drug design, characterized by an amino group linked to a benzene ring through a cyclopropylmethyl linker [13] [14]. This structural motif has been extensively explored for developing compounds with activity at aminergic G-protein coupled receptors and neurotransmitter transporters [13] [14].

The core phenylcyclopropylmethylamine structure consists of a phenyl ring attached to a cyclopropane moiety, which is further connected to a methylamine group [13] [14]. Representative compounds in this class include tranylcypromine derivatives and various substituted 2-phenylcyclopropylmethylamines that have been investigated as serotonin receptor modulators [12] [14]. These compounds typically possess molecular weights ranging from 147 to 230 daltons and exhibit specific stereochemical configurations that influence their biological activity [12] [14].

In contrast to the classical phenylcyclopropylmethylamine architecture, CP-809101 incorporates a pyrazine-piperazine structural framework that diverges substantially from the traditional scaffold [1] [12]. While phenylcyclopropylmethylamines feature a direct connection between the cyclopropyl ring and the amine functionality, CP-809101 employs a methoxy bridge linking the chlorophenyl group to the pyrazine core [1] [8]. This structural modification fundamentally alters the spatial arrangement and electronic properties compared to the parent phenylcyclopropylmethylamine template [12] [8].

Table 3: Structural Comparison Between CP-809101 and Phenylcyclopropylmethylamines

Structural FeatureCP-809101Phenylcyclopropylmethylamines
Core Ring SystemPyrazineCyclopropane
Amine TypePiperazine (cyclic)Primary/secondary (linear)
Aromatic ConnectionMethoxy bridgeDirect attachment
Molecular Weight341.24 g/mol147-230 g/mol
Heteroatom ContentN₄ON₁

The piperazine moiety in CP-809101 introduces conformational constraints and additional hydrogen bonding capabilities that are absent in traditional phenylcyclopropylmethylamines [3] [8]. This structural feature contributes to altered pharmacokinetic properties and receptor binding characteristics compared to the more flexible aliphatic amine groups found in classical phenylcyclopropylmethylamine derivatives [12] [14].

Computational analyses of phenylcyclopropylmethylamine derivatives have revealed that the cyclopropyl group imparts rigidity to the molecular framework while the phenyl ring provides aromatic interactions [13] [14]. The substitution pattern on the aromatic ring significantly influences both potency and selectivity profiles [12] [14]. In CP-809101, the 3-chloro substitution on the phenyl ring parallels similar halogenation strategies employed in phenylcyclopropylmethylamine optimization, where chlorine atoms have been introduced to enhance binding affinity and metabolic stability [12] [8].

Despite these structural differences, both CP-809101 and phenylcyclopropylmethylamines share the common feature of incorporating halogenated aromatic systems [12] [8]. The strategic placement of chlorine atoms in both structural classes reflects similar medicinal chemistry approaches for optimizing target engagement and physicochemical properties [12] [13]. However, the distinct heterocyclic frameworks result in fundamentally different three-dimensional molecular geometries and electronic distributions [1] [12].

Synthesis Pathways and Methods

The fundamental synthetic strategy for pyrazine derivatives like CP-809101 typically begins with the preparation of appropriately substituted pyrazine precursors [19] [20]. The pyrazine ring system can be constructed through condensation reactions between α-dicarbonyl compounds and α-diamine precursors, following methodologies established by Ghosh and colleagues [19]. Alternative approaches involve the cyclization of appropriate nitrogen-containing building blocks under acidic or basic conditions [20] [21].

The introduction of piperazine substituents at the 6-position of the pyrazine ring can be achieved through nucleophilic substitution reactions [15] [17]. These transformations typically employ piperazine or protected piperazine derivatives as nucleophiles, reacting with activated pyrazine substrates under controlled temperature and solvent conditions [15] [17]. The reaction proceeds through nucleophilic aromatic substitution mechanisms, facilitated by the electron-deficient nature of the pyrazine ring system [20] [22].

Table 4: Key Synthetic Transformations for Pyrazine-Piperazine Construction

Reaction TypeStarting MaterialsConditionsExpected Yield
Pyrazine Formationα-Dicarbonyl + α-DiamineAcidic condensation40-70%
Piperazine SubstitutionHalopyrazine + PiperazineBase catalysis, heat60-85%
Benzyl Ether FormationPhenol + Benzyl halideWilliamson synthesis70-90%

The installation of the 3-chlorobenzyloxy substituent at the 2-position involves established ether synthesis methodologies [17] [18]. The Williamson ether synthesis represents the most direct approach, utilizing 3-chlorobenzyl chloride or bromide as the alkylating agent and appropriate phenolic precursors [17] [18]. These reactions typically require basic conditions, often employing potassium carbonate or cesium carbonate as the base in polar aprotic solvents such as dimethylformamide or acetone [17] [18].

Alternative approaches for benzyl ether formation include Mitsunobu reactions, which offer advantages for coupling reactions involving primary and secondary alcohols [12] [18]. The Mitsunobu protocol employs triphenylphosphine and diethyl azodicarboxylate to activate the alcohol component, facilitating nucleophilic displacement with the appropriate benzyl derivative [12] [18]. This methodology can provide improved yields and reduced side product formation compared to traditional alkylation procedures [12] [18].

Chiral separation techniques play important roles in obtaining enantiomerically pure materials when stereochemical considerations are relevant [12] [17]. Preparative chiral high-performance liquid chromatography using specialized stationary phases enables the resolution of racemic mixtures into individual enantiomers [12] [17]. The separated enantiomers can then be subjected to deprotection reactions to remove any protecting groups and generate the final target compounds [12] [17].

The deprotection of nitrogen-protecting groups, such as tert-butyloxycarbonyl groups, typically employs acidic conditions [12] [17]. Treatment with hydrochloric acid in diethyl ether or trifluoroacetic acid in dichloromethane provides efficient removal of these protective functionalities while generating the corresponding hydrochloride or trifluoroacetate salts [12] [17]. These salt forms often exhibit improved crystallinity and handling characteristics compared to the free base compounds [12] [17].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

304.1090889 g/mol

Monoisotopic Mass

304.1090889 g/mol

Heavy Atom Count

21

UNII

A2EXW95647

Other CAS

479683-64-2

Wikipedia

CP-809101

Dates

Last modified: 08-15-2023

Explore Compound Types